Ethenesulfinic Acid

Overview

Description

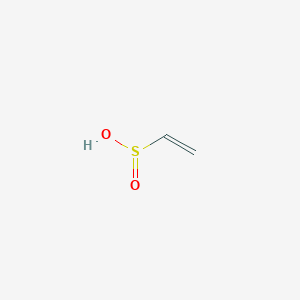

Ethenesulfinic acid (CAS: 4363-39-7) is an organosulfur compound with the molecular formula C₂H₄O₂S. Structurally, it consists of a sulfinic acid group (-SO₂H) attached to an ethene (vinyl) backbone . This configuration imparts unique reactivity, particularly in polymerization and addition reactions. While its applications are less extensively documented than those of sulfonic or carboxylic acids, it serves as a precursor in specialty organic syntheses and materials science .

Scientific Research Applications

Organic Synthesis

Ethenesulfinic acid serves as a versatile reagent in organic synthesis. Its ability to act as a sulfonylating agent allows for the introduction of sulfonyl groups into organic molecules, which is crucial for the development of various pharmaceuticals and agrochemicals.

- Sulfonylation Reactions : this compound can be used in the synthesis of sulfonamides, which are important in medicinal chemistry for their antibacterial properties. The reaction typically involves the nucleophilic attack of an amine on the sulfonyl group of this compound, yielding sulfonamide products.

Pharmaceutical Applications

The pharmaceutical industry has recognized this compound for its potential therapeutic applications. Research indicates that derivatives of this compound exhibit biological activity that could be harnessed for drug development.

- Antimicrobial Properties : Studies have shown that compounds derived from this compound possess significant antimicrobial activity. This makes them candidates for developing new antibiotics or antifungal agents.

- Anti-inflammatory Effects : Research indicates that certain derivatives can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Material Science

In material science, this compound is explored for its role in polymer chemistry and as a precursor for functional materials.

- Polymerization Processes : this compound can be utilized in the synthesis of polymers with specific functional groups, enhancing their properties for applications in coatings and adhesives.

- Nanomaterials : Recent studies have investigated the use of this compound in creating nanocomplexes that exhibit unique properties beneficial for drug delivery systems and catalysis.

Case Study 1: Synthesis of Sulfonamide Antibiotics

A study demonstrated the efficacy of this compound in synthesizing a series of sulfonamide antibiotics. The reaction conditions were optimized to enhance yield and purity, showcasing its potential as a building block in antibiotic development.

Case Study 2: Nanocomposite Materials

Research conducted on this compound-derived nanocomposites revealed enhanced mechanical properties and thermal stability compared to traditional materials. These findings suggest applications in high-performance materials for automotive and aerospace industries.

Mechanism of Action

The mechanism of action of ethenesulfinic acid involves its reactivity with various nucleophiles and electrophiles. The sulfinic acid group (-SO2H) can participate in redox reactions, nucleophilic substitutions, and other chemical transformations. The molecular targets and pathways depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Molecular Structure

The table below highlights key structural differences between ethenesulfinic acid and related sulfinic/sulfonic acids:

| Compound | CAS No. | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | 4363-39-7 | C₂H₄O₂S | Sulfinic acid (-SO₂H), ethene | Reactive double bond adjacent to -SO₂H |

| Mercaptoacetic acid | 68-11-1 | C₂H₄O₂S | Thiol (-SH), carboxylic acid (-COOH) | Bifunctional (thiol and carboxylic acid) |

| Isethionic acid | 107-36-8 | C₂H₆O₄S | Sulfonic acid (-SO₃H), hydroxyl (-OH) | Hydroxyethylsulfonic acid structure |

| Fluorosulfuric acid | 7789-21-1 | HSO₃F | Sulfonic acid (-SO₃H), fluoride (-F) | Superacid with trifluorinated sulfur |

Acidity and Reactivity

- This compound : Sulfinic acids are weaker acids (pKa ~1–2) compared to sulfonic acids (pKa ~-6). The ethene group enables electrophilic addition reactions (e.g., with halogens or water) .

- Mercaptoacetic acid : Combines thiol (pKa ~10) and carboxylic acid (pKa ~3.6) groups, enabling dual reactivity in metal chelation and redox processes .

- Isethionic acid : A sulfonic acid (pKa ~-2) with a hydroxyl group, making it water-soluble and stable; used in surfactants .

- Fluorosulfuric acid : A superacid (H₀ = -15.1), stronger than sulfuric acid, used in alkylation and isomerization catalysis .

Research Findings and Industrial Relevance

- This compound lacks extensive industrial adoption due to its instability but is studied for vinyl polymer modifications .

- Mercaptoacetic acid’s dual functionality makes it valuable in dermatology (e.g., depilatory agents) and nanotechnology (nanoparticle synthesis) .

- Isethionic acid ’s sulfonate group enhances detergent performance by improving solubility and reducing surface tension .

- Fluorosulfuric acid ’s superacidity enables protonation of even weakly basic substrates, critical in hydrocarbon processing .

Biological Activity

Ethenesulfinic acid, also known as ethanesulfonic acid, is an organosulfonic acid that has garnered attention for its biological activity and potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula C₂H₆O₃S and is characterized by its sulfonic acid group. The presence of this functional group is significant in determining its reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits various biological activities, primarily through its interaction with proteins and cellular processes. Key mechanisms include:

- Protein Interaction : this compound can bind to specific proteins, influencing their structure and function. For instance, studies have shown that it interacts with fatty acid binding proteins, although the interaction is relatively weak .

- Cellular Effects : The compound has been observed to affect cellular dynamics, including altering the behavior of glial cells under acidic conditions, which may have implications in neurobiology .

- Antibacterial Properties : Research indicates that derivatives of ethanesulfinic acid exhibit antibacterial activity against various strains, suggesting potential applications in antimicrobial therapies .

1. Antibacterial Activity

A study investigated the antibacterial effects of ethanesulfinic acid derivatives combined with silver nanoparticles. The results showed significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, highlighting the potential of these compounds in developing new antibacterial agents (Table 1) .

| Bacterial Strain | 40 µg/ml | 20 µg/ml | Control |

|---|---|---|---|

| Staphylococcus aureus | Inhibition | Inhibition | None |

| Escherichia coli | Inhibition | Inhibition | None |

2. Interaction with Human Proteins

A pivotal study demonstrated that ethanesulfinic acid influences the dynamics of human liver fatty acid binding protein (hLFABP). The binding alters protein dynamics without significantly changing its structure, indicating a nuanced role in biochemical processes .

3. Environmental Impact on Biological Activity

Research has shown that the presence of ethanesulfinic acid can influence the pH stability in culture media, which is crucial for maintaining cellular health during experiments. This suggests that ethanesulfinic acid could be beneficial in laboratory settings where pH control is vital .

Pharmacological Potential

This compound's pharmacological properties are under investigation for various applications:

- Anti-inflammatory Effects : Preliminary findings suggest that compounds related to ethanesulfinic acid may modulate inflammatory responses by affecting cytokine secretion and other inflammatory mediators.

- Neuroprotective Roles : Due to its effects on glial cell behavior under acidic conditions, there is potential for its use in neuroprotective strategies against conditions like ischemia or neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing ethenesulfinic acid, and how can experimental parameters be optimized?

this compound synthesis typically involves sulfonation reactions or oxidation of thiol derivatives. Key parameters include temperature control (20–40°C), solvent selection (e.g., aqueous acidic media), and catalyst use (e.g., peroxides). Optimization requires systematic variation of these parameters while monitoring yield via HPLC or titration . Reproducibility hinges on rigorous documentation of reaction conditions, including pH and stoichiometric ratios .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm sulfinic acid group presence and vinyl proton coupling patterns.

- FT-IR for S=O stretching vibrations (1020–1070 cm⁻¹).

- Mass spectrometry (ESI-MS) for molecular ion verification. Cross-validate results with elemental analysis and melting point determination to rule out byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store in airtight containers away from oxidizers and bases to prevent decomposition. Emergency procedures should align with OSHA standards for sulfinic acids, including neutralization protocols for spills .

Advanced Research Questions

Q. How can contradictory data in literature regarding this compound’s reactivity be resolved?

Conflicting reports on reactivity (e.g., nucleophilic vs. electrophilic behavior) may arise from solvent polarity or pH variations. Researchers should:

- Replicate experiments under identical conditions.

- Perform kinetic studies to isolate rate-determining steps.

- Use computational models (DFT) to predict electronic effects. Discrepancies should be contextualized in methodology sections, citing variables like impurity levels or analytical sensitivity .

Q. What strategies improve the stability of this compound in aqueous solutions for long-term studies?

Degradation pathways (e.g., oxidation to sulfonic acids) can be mitigated by:

- Buffering solutions at pH 4–6 to reduce autoxidation.

- Adding radical scavengers (e.g., BHT) or chelating agents (EDTA).

- Storing solutions under inert gas (N₂/Ar) at 4°C. Stability should be monitored via UV-Vis spectroscopy or periodic HPLC analysis .

Q. How do substituents on the ethene moiety influence the acid’s sulfinic group reactivity?

Electron-withdrawing groups (e.g., -NO₂) enhance sulfinic acid’s electrophilicity, while electron-donating groups (e.g., -OCH₃) promote nucleophilic behavior. Comparative studies using Hammett plots or kinetic isotope effects can quantify these impacts. X-ray crystallography may reveal steric effects on reaction transition states .

Q. Methodological and Ethical Considerations

Q. What experimental designs are recommended for studying this compound’s role in radical polymerization?

Q. How can researchers ensure transparency when publishing conflicting spectral data for this compound?

Properties

IUPAC Name |

ethenesulfinic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2S/c1-2-5(3)4/h2H,1H2,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTMZNZYFRTOKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457484 | |

| Record name | Ethenesulfinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4363-39-7 | |

| Record name | Ethenesulfinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.